2-Bromo-5-ethynylbenzyl Bromide
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Overview
Description
2-Bromo-5-ethynylbenzyl Bromide is an organic compound with the molecular formula C9H6Br2 It is a derivative of benzyl bromide, featuring both bromine and ethynyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylbenzyl Bromide typically involves the bromination of a suitable precursor. One common method is the bromination of 5-ethynylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow protocols. These methods often employ photochemical bromination using a bromine generator in a microstructured photochemical reactor. This approach enhances efficiency and throughput while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethynylbenzyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions like the Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Coupling Products: Products typically include biaryl or alkyne derivatives.
Scientific Research Applications
2-Bromo-5-ethynylbenzyl Bromide is utilized in various scientific research applications:
Biology: It serves as a precursor for bioactive compounds that can be used in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-ethynylbenzyl Bromide exerts its effects involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups in substitution reactions, while the ethynyl group provides a site for coupling reactions. These reactions are facilitated by catalysts and specific reaction conditions that promote the formation of desired products .
Comparison with Similar Compounds
2-Bromo-5-methoxybenzyl Bromide: Similar structure but with a methoxy group instead of an ethynyl group.
2-Bromo-5-chlorobenzyl Bromide: Contains a chlorine atom instead of an ethynyl group.
Uniqueness: 2-Bromo-5-ethynylbenzyl Bromide is unique due to the presence of both bromine and ethynyl groups, which provide distinct reactivity patterns. The ethynyl group allows for coupling reactions that are not possible with similar compounds lacking this functional group .
Properties
Molecular Formula |
C9H6Br2 |
---|---|
Molecular Weight |
273.95 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-4-ethynylbenzene |
InChI |
InChI=1S/C9H6Br2/c1-2-7-3-4-9(11)8(5-7)6-10/h1,3-5H,6H2 |
InChI Key |
JTJYUROOAWLXEI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)CBr |
Origin of Product |
United States |
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